molecular formula C33H22N8Na4O15S4 B8233932 Sirius Rose BB

Sirius Rose BB

Cat. No.: B8233932
M. Wt: 990.8 g/mol
InChI Key: VVXBERQNXDEVGB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sirius Rose BB is a synthetic azo dye widely used in the textile industry for its vibrant color and stability. Azo dyes are characterized by the presence of one or more azo bonds (N=N) connecting aromatic rings. These dyes are known for their high photolytic stability and resistance to major oxidizing agents, making them ideal for various industrial applications .

Scientific Research Applications

Sirius Rose BB has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sirius Rose BB involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general steps include:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an aromatic compound, such as a phenol or an aniline derivative, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sirius Rose BB undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the cleavage of the azo bond and formation of smaller aromatic compounds.

    Reduction: Under reducing conditions, the azo bond can be reduced to form aromatic amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products:

Mechanism of Action

The mechanism of action of Sirius Rose BB involves its interaction with light and various chemical agents. The dye absorbs light in the visible spectrum, leading to electronic transitions within the molecule. This property is exploited in photodynamic therapy, where the dye generates reactive oxygen species upon light exposure, causing damage to targeted cells. Additionally, the azo bond in this compound can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

    Reactive Black 5: Another azo dye used in textile dyeing with similar stability and resistance properties.

    Remazol Brilliant Blue R: Known for its high stability and resistance to photolytic degradation.

    Reactive Orange 16: Used in textile dyeing with comparable chemical properties.

Uniqueness of Sirius Rose BB: this compound stands out due to its specific absorption characteristics and its effectiveness in various industrial applications. Its high stability and resistance to degradation make it a preferred choice in the textile industry. Additionally, its potential use in photodynamic therapy highlights its versatility compared to other azo dyes .

Properties

IUPAC Name

tetrasodium;6-imino-5-[2-[4-[[4-[2-(2-imino-8-oxo-6-sulfonatonaphthalen-1-yl)hydrazinyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]hydrazinyl]-4-oxonaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N8O15S4.4Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;;;;/h1-14,34-35,38-41H,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXBERQNXDEVGB-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)C(=C2C1=CC(=CC2=O)S(=O)(=O)[O-])NNC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)NNC5=C6C(=CC(=CC6=O)S(=O)(=O)[O-])C=CC5=N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H22N8Na4O15S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sirius Rose BB
Reactant of Route 2
Reactant of Route 2
Sirius Rose BB
Reactant of Route 3
Reactant of Route 3
Sirius Rose BB
Reactant of Route 4
Sirius Rose BB
Reactant of Route 5
Sirius Rose BB
Reactant of Route 6
Sirius Rose BB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.